molecular formula C13H11FO B1342847 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol CAS No. 64465-60-7

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B1342847
CAS No.: 64465-60-7
M. Wt: 202.22 g/mol
InChI Key: BDHYNFUGKOXMGQ-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Labelled Compound Synthesis

4-(4-Fluoro-3-methylphenyl)phenol and its derivatives have been synthesized as labeled compounds for use in metabolic studies. For example, 4-Cyano-14C-phenol was converted to 4-methyl-14C-Phenol and then to 2,6-dichloro-4-methyl-14C-phenol, which was further used to synthesize fungicides like S-3349 for soil treatment (Yoshitake et al., 1979).

2. Antimicrobial Activity

Compounds containing 4-(4-Fluoro-3-methylphenyl)phenol moieties have been synthesized and shown to possess significant antimycobacterial activities. For instance, derivatives of this compound showed promising activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

3. Use in Fluorophore-based Chemosensors

4-(4-Fluoro-3-methylphenyl)phenol-based compounds have been utilized as crucial platforms in the development of chemosensors for detecting a wide array of analytes, showcasing high selectivity and sensitivity in these applications (Roy, 2021).

4. Photovoltaic Applications

Compounds with 4-(4-Fluoro-3-methylphenyl)phenol structures have been added to polymer solar cells to enhance their photovoltaic properties. For instance, the use of such compounds resulted in improved power conversion efficiencies due to enhanced short-circuit current and fill factor (Jeong et al., 2014).

Future Directions

The future directions of research on 4-(4-Fluoro-3-methylphenyl)phenol could involve further exploration of its properties and potential applications. As it has been detected in the context of synthetic cathinones , it could be of interest in the study of these substances, which are a significant area of research due to their psychoactive properties and their emergence as novel psychoactive substances (NPS).

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYNFUGKOXMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613464
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-60-7
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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